molecular formula C10H11BrO3 B6339862 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone CAS No. 866930-08-7

5'-Bromo-2'-(2-hydroxyethoxy)acetophenone

Cat. No. B6339862
CAS RN: 866930-08-7
M. Wt: 259.10 g/mol
InChI Key: ZXWRYDWJIOQBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2'-(2-hydroxyethoxy)acetophenone (5-B2-HEA) is a chemical compound with a wide range of applications in the scientific research field. It is a brominated phenol derivative that has been used in the synthesis of various compounds, such as drugs, dyes, and other organic compounds. 5-B2-HEA has also been shown to have potential applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone is not fully understood. However, it is believed to act as a catalyst in the synthesis of various compounds. In particular, 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone is thought to catalyze the formation of carbon-carbon bonds between two molecules. It is believed that this catalytic action is due to the presence of the bromine atom in the compound, which is thought to activate the molecules and facilitate the formation of the desired bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone are not well understood. However, it is believed to have potential applications in the field of biochemistry and physiology. For example, 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone has been shown to have potential applications in the treatment of certain diseases, such as diabetes and cancer. Additionally, it has been shown to have potential applications in the field of gene therapy.

Advantages and Limitations for Lab Experiments

The main advantage of using 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone in lab experiments is its ability to catalyze the formation of carbon-carbon bonds between two molecules. This makes it a useful reagent for the synthesis of various compounds. Additionally, 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone is relatively stable and does not react with other compounds, making it an ideal reagent for use in lab experiments.
However, there are some limitations to using 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone in lab experiments. For example, the compound is not very soluble in water, which can limit its use in certain experiments. Additionally, the compound is not very stable in the presence of light, which can limit its use in certain experiments.

Future Directions

The potential future directions for 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone are numerous. For example, the compound could be used in the synthesis of new drugs and other organic compounds. Additionally, the compound could be used in the synthesis of new polymers. Furthermore, the compound could be used in the synthesis of new peptides, nucleotides, and carbohydrates. Additionally, the compound could be used in the development of new gene therapies. Finally, the compound could be used in the development of new treatments for diseases, such as diabetes and cancer.

Scientific Research Applications

5'-Bromo-2'-(2-hydroxyethoxy)acetophenone has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as drugs, dyes, and other organic compounds. It has also been used as a reagent in the synthesis of a variety of other organic compounds, such as peptides, nucleotides, and carbohydrates. Additionally, 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone has been used in the synthesis of a variety of polymers, such as polyurethanes and polyesters.

properties

IUPAC Name

1-[5-bromo-2-(2-hydroxyethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-7(13)9-6-8(11)2-3-10(9)14-5-4-12/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWRYDWJIOQBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Bromo-2'-(2-hydroxyethoxy)acetophenone

Synthesis routes and methods

Procedure details

The product was prepared analogously to Example 1.1a starting from 1-(5-bromo-2-hydroxyphenyl)ethanone. Yield: 7.30 g (30% of theoretical); C10H11BrO3 (M=259.097); calc.: molpeak (M+H)+: 259/261 (Br); found: molpeak (M+H)+: 259/261 (Br); Rf value: 0.25 (silica gel, PE/EtOAc 1:1).
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